Sarcophytol A
Overview
Description
Sarcophytol A is a cembranoid diterpene isolated from the soft coral genus Sarcophyton. This compound has garnered significant attention due to its potent antitumor-promoting activity. It is primarily found in species such as Sarcophyton glaucum and Sarcophyton infundibulifurme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcophytol A can be synthesized through various methods. One notable synthetic route involves the use of geraniol as the starting material. The process includes multiple steps such as cyclization, oxidation, and reduction to achieve the desired structure . Enantiomerically pure this compound can be obtained by a single recrystallization .
Industrial Production Methods: The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Sarcophytol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum deuteride is used for the reduction of epoxides derived from this compound.
Major Products:
Oxidation Products: Epoxides, diols, triols, seco-cembranoids, dienones, and dihydrofuran derivatives.
Reduction Products: Monodeuterated diols.
Scientific Research Applications
Sarcophytol A has a wide range of scientific research applications:
Mechanism of Action
Sarcophytol A exerts its effects primarily through the inhibition of tumor promotion. It suppresses oxidant formation and DNA oxidation in the epidermis, thereby reducing the risk of tumor development . The compound also inhibits the activation of protein kinase C and the activities of protein phosphatases 1 and 2A, which are involved in tumor promotion pathways .
Comparison with Similar Compounds
Sarcophytol B: Another cembranoid diterpene with similar antitumor-promoting activity.
Epigallocatechin Gallate: A compound found in green tea with antitumor-promoting properties.
Morusin: Isolated from the root bark of the mulberry tree, also exhibits antitumor-promoting activity.
Uniqueness: Sarcophytol A is unique due to its potent antitumor-promoting activity and its specific mechanism of action involving the inhibition of protein kinase C and protein phosphatases. Its marine origin also sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S,2Z,4E,8E,12E)-5,9,13-trimethyl-2-propan-2-ylcyclotetradeca-2,4,8,12-tetraen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-13,15,20-21H,6-7,9-10,14H2,1-5H3/b16-8+,17-12+,18-11+,19-13-/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADVRLOQIWILGX-MIWLTHJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC=C(C(CC(=CCC1)C)O)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C=C(\[C@H](C/C(=C/CC1)/C)O)/C(C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021257 | |
Record name | Sarcophytol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72629-69-7 | |
Record name | Sarcophytol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarcophytol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARCOPHYTOL A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240025685W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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